4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-amino-N,N,1,5-tetramethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(9)7(10-12(5)4)8(13)11(2)3/h9H2,1-4H3 |
InChI Key |
JQUPMKNENFZUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Methylation of Amino and Carboxylic Acid Groups
Amide Bond Formation
-
Reagents : 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and dimethylamine hydrochloride.
-
Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Conditions : Chloroform or dichloromethane (DCM) with triethylamine (TEA) as base, stirred at room temperature for 24–48 h.
One-Pot Multicomponent Synthesis
A streamlined approach combines hydrazine, acetylacetone, and dimethylcarbamoyl chloride in a single reaction vessel:
-
Reactants : Hydrazine hydrate (1.2 eq), acetylacetone (1 eq), dimethylcarbamoyl chloride (1.5 eq).
-
Conditions : Heated at 90°C in acetonitrile for 6 h with K₂CO₃ (2 eq).
-
Mechanism : In situ formation of the pyrazole ring followed by carboxamide functionalization.
Optimization and Challenges
Regioselectivity in Methylation
Methylation at N1 and N5 positions requires precise control:
Purification Challenges
-
Byproducts : Dimethylurea formation during carboxamide coupling necessitates silica gel chromatography.
-
Solubility : The product exhibits poor solubility in polar solvents, complicating crystallization.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High atom economy | Multi-step, requires Boc protection | 58–72% |
| Nucleophilic Substitution | Modular functionalization | Low regioselectivity | 55–85% |
| One-Pot Synthesis | Time-efficient | Moderate yields | 55–60% |
| Suzuki Coupling | Versatile for derivatives | Requires palladium catalysts | 82% |
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
- The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its pyrazole ring structure, combined with amino and carboxamide functional groups, allows for versatile reactivity in organic synthesis.
Reagent in Organic Reactions
- It acts as a reagent in various organic reactions, facilitating the formation of new compounds through nucleophilic substitution and coupling reactions. This property is particularly important for the development of novel materials and specialty chemicals.
Biological Applications
Antimicrobial Properties
- Research has indicated that 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide exhibits antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of pathogens such as Bacillus subtilis and Escherichia coli, making it a candidate for developing new antibacterial agents .
Anticancer Activity
- The compound has been explored for its potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new cancer therapies . The mechanism of action may involve the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation .
Medicinal Chemistry
Pharmaceutical Intermediate
- Ongoing research is focused on the compound's role as an intermediate in pharmaceutical synthesis. Its structural characteristics make it suitable for modifications that could enhance therapeutic efficacy or reduce toxicity when incorporated into drug formulations .
Potential Drug Development
- The compound's interaction with biological targets suggests its potential in drug development. For instance, modifications to its structure could yield derivatives with improved selectivity and potency against specific diseases, particularly cancers and infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Carboxamides
Substituent Effects on Reactivity and Physicochemical Properties
Pyrazole derivatives are often modified to tune electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Pyrazole Carboxamides
Key Observations :
- Chlorinated Derivatives: Compounds like 3a and 3e exhibit higher melting points (133–174°C) due to increased molecular rigidity from chloro and cyano groups.
- Bulky Substituents : The tert-butyl and naphthyl groups in 5g likely improve hydrophobic interactions in drug-receptor binding but may reduce solubility .
- Amino vs. Cyano Groups: The amino group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing cyano group in 3a–3e, which may alter reactivity in nucleophilic reactions .
Insights :
- Yields for chlorinated derivatives (e.g., 3a–3e ) range from 62–71%, indicating robust synthetic routes despite steric challenges .
Biological Activity
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide (often referred to as 4-Amino-TMPCA) is a compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activities, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C8H14N4O
- Molecular Weight : 182.23 g/mol
- CAS Number : 1174305-95-3
Synthesis Methods
The synthesis of 4-Amino-TMPCA typically involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N,N-dimethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which further enhance its utility in synthetic organic chemistry .
4-Amino-TMPCA exhibits a variety of biological activities attributed to its ability to interact with specific molecular targets. It may function by modulating enzyme activity or receptor interactions, thereby influencing metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and has potential applications in antimicrobial therapy .
Antimicrobial and Anticancer Properties
Research indicates that 4-Amino-TMPCA possesses notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. Additionally, preliminary investigations suggest its potential as an anticancer agent, with studies indicating inhibition of cell growth in cancerous cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Inhibits growth in cancer cells | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrazole derivatives, 4-Amino-TMPCA was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of 4-Amino-TMPCA against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
4-Amino-TMPCA can be compared with other pyrazole derivatives to highlight its unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide | Different alkyl substituents | Varies in potency |
| 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | Similar core structure | Comparable antimicrobial activity |
The distinct substitution pattern of 4-Amino-TMPCA contributes to its unique biological profile and potential therapeutic applications.
Q & A
What are the optimized synthetic routes for 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be controlled to enhance yield and purity?
Answer: The synthesis involves multi-step alkylation and coupling reactions. Starting with a 4-aminopyrazole-3-carboxamide precursor, sequential N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 0–5°C to prevent over-alkylation. Carboxamide formation employs coupling agents like EDCI/HOBt in DMF. Key optimizations include:
- Solvent selection (DMF for solubility, THF for milder conditions).
- Temperature control during exothermic steps.
- Purification via column chromatography (ethyl acetate/hexane gradient, 3:1 to 1:1) or recrystallization (ethanol/water).
Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, δ 2.3–3.1 ppm for methyl groups) .
How can researchers characterize the tautomeric behavior of this compound using spectroscopic methods?
Answer: Tautomerism is analyzed via:
- ¹H/¹³C NMR : In DMSO-d₆, observe proton shifts at δ 6.5–8.5 ppm for amino tautomers and carbonyl carbons at δ 160–165 ppm. Variable-temperature NMR (25–80°C) reveals dynamic equilibria.
- IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) differentiate tautomeric forms.
- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O=C interactions) in the solid state, confirming dominant tautomers .
What strategies are effective in evaluating the kinase inhibitory activity of this compound derivatives?
Answer: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant CDK2 or JAK2:
- Incubate compounds (0.1–100 μM) with ATP (10 μM) and substrate (histone H1) at 30°C for 30 min.
- Measure IC₅₀ via dose-response curves. Validate selectivity against CDK1/CDK4 using counter-screens.
- Molecular docking (AutoDock Vina) with ATP-binding pockets (PDB: 1AQ1) identifies critical interactions (e.g., hydrogen bonds with Glu81/Lys89).
- Cellular assays (e.g., phospho-Rb Western blot) confirm target engagement .
How can computational chemistry aid in designing analogs with improved pharmacokinetic properties?
Answer:
- QSAR modeling : Use descriptors (logP, polar surface area) to correlate structure with bioavailability.
- ADME prediction : Schrödinger’s QikProp estimates CNS permeability (<–3 logBB) and P-gp efflux.
- Molecular dynamics (AMBER) : Simulate lipid bilayer interactions (100 ns) to assess membrane permeability.
- Toxicity screening : Derek Nexus flags hepatotoxic motifs (e.g., reactive quinones). Substituents at position 5 (e.g., halogens) enhance metabolic stability .
What experimental approaches resolve contradictory bioactivity data across cell lines?
Answer:
- Orthogonal assays : Compare MTT proliferation (72 hr), apoptosis (Annexin V/PI), and cell cycle arrest (PI staining).
- Compound stability : LC-MS monitors degradation in culture media over 24 hr.
- Target validation : Western blot for phospho-Rb (CDK inhibition) or STAT3 (JAK2 inhibition).
- Isogenic cell pairs : Use lines differing in CYP450 expression to assess metabolic activation.
- Statistical analysis : ANOVA with post-hoc tests (p<0.05) identifies significant variables (e.g., serum concentration) .
What synthetic challenges arise in introducing multiple methyl groups to the pyrazole core, and how are they addressed?
Answer: Challenges include regioselectivity (avoiding over-alkylation) and steric hindrance. Solutions:
- Stepwise alkylation : Protect the amino group (Boc) before methylating the pyrazole nitrogen.
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80°C, 30 min vs. 24 hr conventional).
Reaction progress is tracked by TLC (Rf 0.4 in ethyl acetate) and LC-MS .
How is the compound’s solubility profile optimized for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤1%) with PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
- pH adjustment : Prepare stock solutions in citrate buffer (pH 4.5) for protonated amino groups.
- Salt formation : Hydrochloride salts improve solubility in polar solvents.
Validate solubility via nephelometry (≥50 μM required for 10x assay concentrations) .
What structural analogs of this compound show enhanced biological activity?
Answer: Key modifications include:
- Halogenation : 5-Chloro derivatives improve CDK2 inhibition (IC₅₀ 12 nM vs. 45 nM parent).
- Heteroaryl substitution : Pyridine at position 3 enhances JAK2 selectivity (10-fold over JAK1).
- N-methylation : Reduces CYP3A4-mediated metabolism (t₁/₂ increased from 2.1 to 5.7 hr).
SAR studies prioritize analogs with ClogP 1.5–2.5 and <3 H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
